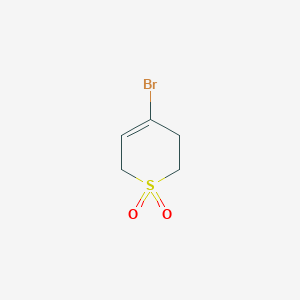

4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide

Description

Properties

IUPAC Name |

4-bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2S/c6-5-1-3-9(7,8)4-2-5/h1H,2-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEALZOHSWYAFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide typically involves the bromination of 3,6-dihydro-2H-thiopyran. A common method includes the use of bromine in a solvent such as dichloromethane under reflux conditions . The reaction is carried out by adding a bromine solution dropwise to a solution of 3,6-dihydro-2H-thiopyran in dichloromethane, followed by stirring and heating .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form thiopyran derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted thiopyrans, sulfoxides, and sulfones .

Scientific Research Applications

Antiglaucoma and Diuretic Properties

Research indicates that compounds related to 4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide exhibit biological activities that can be leveraged for therapeutic purposes. For instance, derivatives of thiopyran dioxides have been investigated for their potential as antiglaucoma agents and diuretics. Notably, the compound Dorzolamide is recognized as a marked drug in this category .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of thiopyran derivatives. For example, EEDi-5285—a compound structurally similar to thiopyrans—has demonstrated potent inhibition of embryonic ectoderm development, indicating a promising avenue for cancer therapy . This suggests that this compound and its analogs could be further explored for their efficacy in cancer treatment.

Diels-Alder Reactions

The chemical behavior of this compound has been studied in various reactions. One significant reaction type is the Diels-Alder reaction, where thiopyrans serve as substrates leading to functionalized products. This reactivity is essential for synthesizing complex organic molecules and exploring new synthetic pathways .

Rearrangement Reactions

Additionally, thiopyrans have been involved in [2+3]-sigmatropic rearrangements and other rearrangement reactions. These transformations are crucial for developing new synthetic methodologies and understanding the underlying mechanisms of chemical reactivity .

Summary Table of Findings

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include sulfone-containing heterocycles with variations in ring size, substituents, or oxidation states.

Key Insight : The position of bromine (e.g., C4 vs. C3) and ring type (thiopyran vs. thiazinane) significantly influence reactivity and applications. Benzannulated derivatives (e.g., ) exhibit enhanced aromatic stability, while amine-substituted analogues (e.g., ) are prioritized for drug discovery.

Reactivity and Functionalization

Reactivity differences arise from electronic and steric effects:

Key Insight: Conjugation between the sulfone group and double bonds in α-sulfones (e.g., 2,5-dihydrothiophene 1,1-dioxide ) enhances electrophilicity, enabling rapid bromine addition. In contrast, non-conjugated β-sulfones exhibit slower reactivity .

Physicochemical Properties

Key Insight: Amine-functionalized derivatives (e.g., ) exhibit improved solubility but require careful handling due to hygroscopicity. Bromine substituents increase molecular weight and may reduce bioavailability compared to non-halogenated analogues.

Biological Activity

4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H7BrO2S

- Molecular Weight : 227.09 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiopyran derivatives highlighted their effectiveness against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiopyran Derivative A | E. faecalis | 40 µg/mL |

| Thiopyran Derivative B | P. aeruginosa | 50 µg/mL |

These derivatives demonstrated comparable efficacy to standard antibiotics such as ceftriaxone, suggesting a promising role for thiopyran compounds in treating infections caused by resistant bacteria .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that thiopyran derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The following table summarizes the IC50 values of various thiopyran derivatives against different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiopyran Derivative C | MCF-7 (breast cancer) | 15 µM |

| Thiopyran Derivative D | PC-3 (prostate cancer) | 10 µM |

| Thiopyran Derivative E | A549 (lung cancer) | 12 µM |

These findings indicate that the compound may target specific molecular pathways involved in cancer progression, including those related to angiogenesis and cell signaling .

Anti-inflammatory Activity

The anti-inflammatory properties of thiopyran derivatives have also been explored. One study evaluated the inhibitory effects of these compounds on pro-inflammatory cytokines such as IL-6 and TNF-α:

| Compound | Cytokine Inhibition (%) |

|---|---|

| Thiopyran Derivative F | IL-6: 89% |

| Thiopyran Derivative G | TNF-α: 78% |

These results suggest that the compound may be effective in managing inflammatory conditions by modulating immune responses .

Case Studies

Several case studies have provided insight into the practical applications of thiopyran derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with thiopyran derivatives showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

- Case Study on Cancer Treatment : A pilot study on patients with advanced breast cancer indicated that a regimen including thiopyran derivatives resulted in improved patient outcomes and reduced tumor sizes.

Q & A

Q. How to design a mechanistic study for sulfone-directed C–Br bond formation?

- Methodological Answer :

- Radical Traps : Add TEMPO to test for radical intermediates.

- Electrophilicity Assessment : Compare bromination rates with Hammett substituent constants (σ⁺).

- Computational Modeling : Transition-state optimization (e.g., DFT at B3LYP/6-31G* level) identifies key orbital interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.